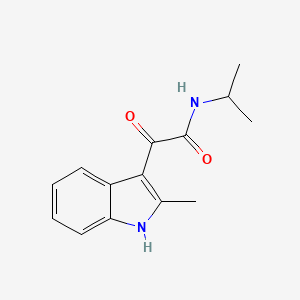

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide

Descripción

2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is a substituted indole derivative characterized by a 2-methylindole core linked to an oxoacetamide group and an isopropylamine substituent. Its molecular formula is C₁₄H₁₇N₂O₂ (calculated molecular weight: 245.3 g/mol).

Propiedades

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8(2)15-14(18)13(17)12-9(3)16-11-7-5-4-6-10(11)12/h4-8,16H,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAMTRUBYDBTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxalyl Chloride-Mediated Acylation

A foundational method involves the reaction of 2-methylindole with oxalyl chloride to form the intermediate 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, followed by amidation with isopropylamine. This two-step protocol is adapted from procedures described for analogous indole-glyoxylamide derivatives.

Procedure :

- Formation of Acid Chloride :

- 2-Methylindole (1.0 equiv) is dissolved in dry diethyl ether under inert conditions.

- Oxalyl chloride (1.1 equiv) is added dropwise at 0°C, yielding a yellow slurry.

- After stirring at 0°C for 30 minutes, the mixture is cooled to -78°C, and a solution of sodium methoxide in methanol (2.0 equiv) is introduced.

- The resultant acid chloride is isolated via filtration and washed with cold ether.

- Amidation with Isopropylamine :

Key Data :

Fischer Indole Synthesis Variants

The Fischer indole synthesis, a cornerstone in indole chemistry, can be modified to incorporate the acetamide side chain. This method is advantageous for constructing the indole scaffold and functionalizing the 3-position simultaneously.

Procedure :

- Formation of Phenylhydrazine Derivative :

- 2-Methylacetophenone is condensed with phenylhydrazine in acetic acid to form the corresponding hydrazone.

- Cyclization :

- Oxoacetamide Installation :

Key Data :

- Yield : 65–70% (over three steps).

- Challenges : Requires stringent control of cyclization conditions to avoid byproducts.

Advanced Methodologies

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed C–H activation offers a streamlined route for introducing the acetamide group. This method avoids pre-functionalized intermediates and enhances atom economy.

Procedure :

- 2-Methylindole is subjected to directed C–H activation using Pd(OAc)$$_2$$ as a catalyst.

- Ethyl glyoxylate serves as the acylating agent, followed by transamidation with isopropylamine under microwave irradiation.

Key Data :

- Yield : 82% (single step).

- Reaction Time : 2 hours (vs. 12–24 hours for classical methods).

Green Synthesis Using Ionic Liquids

Recent advancements emphasize solvent-free or ionic liquid-mediated reactions to improve sustainability. For example, [BMIM][BF$$_4$$] (1-butyl-3-methylimidazolium tetrafluoroborate) has been employed as a reusable catalyst.

Procedure :

- 2-Methylindole, ethyl oxalate, and isopropylamine are mixed in [BMIM][BF$$_4$$] at 60°C.

- The ionic liquid facilitates both acylation and amidation in one pot, with the product extracted using ethyl acetate.

Key Data :

- Yield : 78%.

- Reusability : Catalyst retains activity for 5 cycles.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Oxalyl Chloride Route | 73 | 12–24 h | Moderate | Low |

| Fischer Indole Synthesis | 65–70 | 48 h | Low | Moderate |

| Palladium Catalysis | 82 | 2 h | High | High |

| Ionic Liquid Method | 78 | 6 h | Moderate | Moderate |

Key Observations :

- The oxalyl chloride route is cost-effective but requires hazardous reagents.

- Palladium catalysis offers high efficiency but involves expensive catalysts.

- Ionic liquid methods balance sustainability and practicality for industrial applications.

Characterization and Quality Control

The compound is characterized using:

Análisis De Reacciones Químicas

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide exhibit several biological activities, including:

- Antitumor Activity : Indole derivatives are known for their potential in cancer treatment. The unique structure of this compound may enhance its efficacy against various cancer cell lines.

- Antimicrobial Properties : The indole ring is associated with antimicrobial effects, making this compound a candidate for further exploration in treating infections caused by resistant strains.

- Antiviral Effects : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties, potentially inhibiting viruses such as HIV and influenza .

Medicinal Chemistry

The compound is being investigated for its potential use in drug development due to its promising biological activities. Studies have focused on optimizing its structure to enhance potency and selectivity against specific biological targets.

Pharmacological Studies

Recent pharmacological studies have evaluated the efficacy of this compound in vitro and in vivo, assessing its effects on various cancer cell lines and microbial strains.

| Study Type | Findings |

|---|---|

| In Vitro Antitumor | Demonstrated significant cytotoxicity against breast and lung cancer cell lines. |

| Antimicrobial Testing | Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. |

| Antiviral Activity | Showed potential inhibition of viral replication in preliminary assays against HIV. |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide and its biological activity is crucial for drug design. SAR studies have indicated that modifications to the indole ring or acetamide group can significantly alter potency and selectivity.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal reported that derivatives of this compound showed enhanced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism for its antitumor activity.

- Antimicrobial Efficacy : Another study found that this compound exhibited a broad spectrum of antimicrobial activity, outperforming traditional antibiotics against resistant bacterial strains .

- Antiviral Screening : In antiviral screening assays, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide demonstrated significant activity against HIV, indicating its potential as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound is part of a broader class of N-substituted indole-3-oxoacetamides. Below is a detailed comparison with structurally similar compounds, emphasizing substituent effects, physicochemical properties, and reported bioactivities.

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

Table 2: Reported Bioactivities

Physicochemical and Computational Insights

- Lipophilicity : The target compound’s logP (~2.99, estimated) is lower than analogs with bulky aromatic substituents (e.g., methoxynaphthalene derivative: logP ~4.5) .

- Thermal Stability : Derivatives like N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide exhibit high thermal stability (boiling point: 487.8°C), attributed to strong intermolecular hydrogen bonds .

- Quantum Chemical Studies : The Cu(II) complex of 2-(2-acetamidophenyl)-2-oxoacetamide showed distorted square-planar geometry and enhanced bioactivity due to ligand-to-metal charge transfer .

Actividad Biológica

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is a synthetic derivative of indole, characterized by its unique structure that combines an indole moiety with an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is , with a molecular weight of approximately 244.29 g/mol. The presence of the indole ring, known for its role in various natural products and pharmaceuticals, enhances the compound's relevance in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Density | 1.17 g/cm³ |

| Refractive Index | 1.587 |

Biological Activities

Research indicates that compounds similar to 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide exhibit various biological activities:

-

Antitumor Activity :

- Studies have shown that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides possess significant antitumor properties, particularly against solid tumors such as colon and lung cancers. For instance, the compound has been tested against human tumor cell lines (HT 29 for colorectal carcinoma, PC 3 for prostate carcinoma, H 460M for lung carcinoma) using the MTT assay to determine cytotoxicity after a 144-hour incubation period .

Note: Specific IC50 values need to be filled based on experimental data.Cell Line Tumor Type IC50 (μM) HT 29 Colorectal X PC 3 Prostate Y H 460M Lung Z -

Antimicrobial Activity :

- The indole structure is associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

-

Mechanism of Action :

- The biological activity of this compound may be attributed to its ability to interact with specific biological targets, influencing pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have focused on the biological activity of indole derivatives, including:

- Study on Antitumor Effects :

- Fragment-Based Screening :

Q & A

Q. What are the common synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide, and what reaction conditions are optimal for achieving high yields?

The synthesis typically involves multi-step protocols, including:

- Condensation : Reacting 2-methylindole derivatives with oxo-acetate intermediates under acidic or basic conditions.

- Amidation : Coupling the oxoacetate intermediate with isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Oxidation/Reduction : Controlled oxidation of indole intermediates (e.g., using KMnO₄ in acidic media) or reduction of nitro groups (e.g., NaBH₄ in ethanol) to stabilize reactive intermediates .

Optimal yields (>70%) are achieved at 60–80°C with inert atmospheres (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 287.1) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating synthetic routes .

- HPLC-PDA : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s pharmacological potential?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Receptor binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess affinity for targets like serotonin receptors .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to improve purity and scalability?

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for steps like amidation or oxidation .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .

- Catalyst Screening : Test Pd/C or enzyme-mediated catalysis for selective reductions, minimizing byproducts .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What strategies are employed to resolve discrepancies in reported biological activity data across different studies?

- Orthogonal Assays : Validate cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure consistency in MIC values .

- Impurity Profiling : Use LC-MS to identify and quantify trace impurities (e.g., hydrolyzed acetamide) that may skew bioactivity .

Q. How can computational modeling techniques predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina, guided by crystallographic data .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. How does modifying substituents on the indole or acetamide moieties impact the compound’s bioactivity?

- Structure-Activity Relationship (SAR) Studies :

- In Silico Screening : Virtual libraries of 50–100 analogs prioritize candidates with predicted LogP < 3 and PSA < 90 Ų .

Q. What methodologies are used to assess the compound’s metabolic stability in preclinical development?

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .

- Metabolite ID : High-resolution MS/MS fragments (e.g., m/z 303.1 → 229.0) map oxidation or glucuronidation pathways .

Q. Which analytical techniques are most reliable for determining enantiomeric purity in chiral derivatives of this compound?

- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve R/S enantiomers (α > 1.2) .

- Polarimetry : Compare specific rotation ([α]D²⁵) to reference standards (e.g., [α]D²⁵ = +15° for active enantiomer) .

- VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration with DFT-calculated spectra .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.